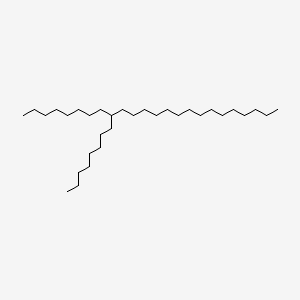
9-n-Octyltetracosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Octyltetracosane is a long-chain hydrocarbon with the molecular formula C32H66 . It is a member of the alkane family, characterized by its saturated carbon chain. This compound is also known by its systematic name, Tetracosane, 9-octyl- . It has a molecular weight of 450.8664 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Octyltetracosane typically involves the alkylation of tetracosane with octyl halides under controlled conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of 9-Octyltetracosane can be achieved through catalytic hydrogenation of the corresponding alkenes or by the Fischer-Tropsch process, which converts carbon monoxide and hydrogen into hydrocarbons using metal catalysts.
Analyse Des Réactions Chimiques
Types of Reactions: 9-Octyltetracosane primarily undergoes reactions typical of alkanes, such as:
Oxidation: It can be oxidized to form alcohols, ketones, or carboxylic acids under strong oxidizing conditions.
Reduction: Although already saturated, it can be subjected to reductive conditions to remove any functional groups if present.
Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Halogens like chlorine (Cl2) or bromine (Br2) under UV light.
Major Products:
Oxidation: Depending on the extent, products can range from alcohols to carboxylic acids.
Reduction: Typically results in the removal of any functional groups, yielding a more saturated hydrocarbon.
Substitution: Halogenated alkanes such as 9-chlorotetracosane or 9-bromotetracosane.
Applications De Recherche Scientifique
9-Octyltetracosane finds applications in various fields due to its unique properties:
Chemistry: Used as a standard in gas chromatography for the calibration of retention times.
Biology: Studied for its role in the composition of biological membranes and its interaction with lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized as a lubricant and in the formulation of specialty waxes and coatings
Mécanisme D'action
The mechanism of action of 9-Octyltetracosane is largely dependent on its physical properties rather than specific biochemical interactions. Its long hydrophobic chain allows it to interact with lipid environments, making it useful in applications involving hydrophobic interactions and membrane studies. It does not have specific molecular targets or pathways but exerts its effects through physical interactions with other hydrophobic molecules .
Comparaison Avec Des Composés Similaires
Tetracosane: A straight-chain alkane with the formula C24H50.
Octacosane: Another long-chain alkane with the formula C28H58.
Hexatriacontane: A longer-chain alkane with the formula C36H74.
Comparison: 9-Octyltetracosane is unique due to the presence of an octyl group attached to the tetracosane backbone, which imparts different physical and chemical properties compared to its straight-chain counterparts. This branching can affect its melting point, solubility, and interaction with other molecules, making it distinct in its applications .
Propriétés
Numéro CAS |
55401-54-2 |
|---|---|
Formule moléculaire |
C32H66 |
Poids moléculaire |
450.9 g/mol |
Nom IUPAC |
9-octyltetracosane |
InChI |
InChI=1S/C32H66/c1-4-7-10-13-16-17-18-19-20-21-22-25-28-31-32(29-26-23-14-11-8-5-2)30-27-24-15-12-9-6-3/h32H,4-31H2,1-3H3 |
Clé InChI |
VAVUILHRXZVBBR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(CCCCCCCC)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Naphthalenesulfonic acid, 4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-7-(methylamino)-](/img/structure/B13804622.png)
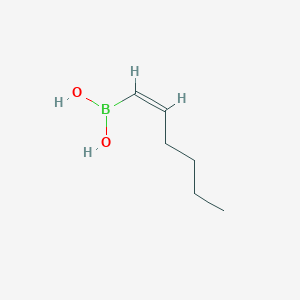
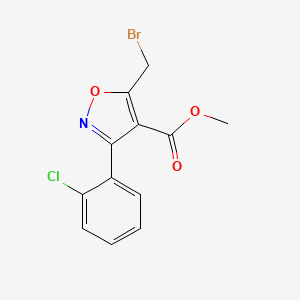
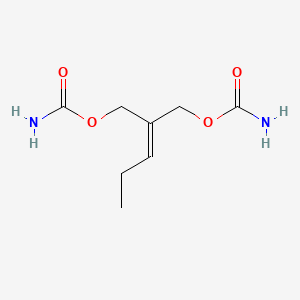

![(2E,5Z)-2-[(Dimethylamino)methylene]-5-[(2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclopentanone](/img/structure/B13804660.png)
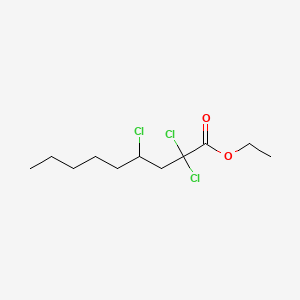

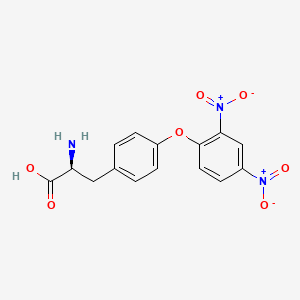
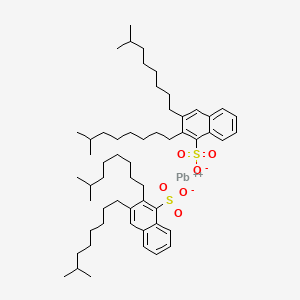
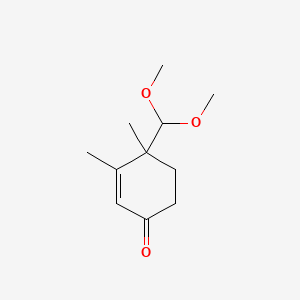
![(3aR,7S,7aR)-7-hydroxy-3a,4,5,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-3-one](/img/structure/B13804695.png)


